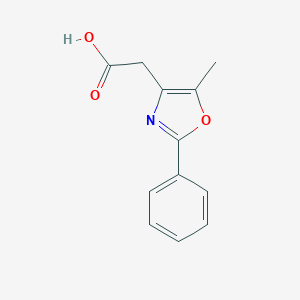
2-(5-甲基-2-苯基-1,3-噁唑-4-基)乙酸
描述
Synthesis Analysis
The synthesis of compounds related to "2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid" often involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For example, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole rings have been synthesized through condensation reactions, cyclization, and treatment with various reagents to introduce specific functional groups (Demirbas et al., 2004; Pokhodylo et al., 2009). These methodologies demonstrate the versatility of synthetic strategies that can be applied to the synthesis of oxazolyl acetic acid derivatives.
Molecular Structure Analysis
Molecular structure analysis of related compounds often utilizes X-ray diffraction techniques and quantum chemical calculations to determine conformation and structural characteristics. Studies have shown that certain oxazolyl derivatives exhibit specific conformations influenced by intramolecular interactions and the nature of substituents (Wang et al., 2016). These findings help in understanding the structural basis of the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of "2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid" derivatives involves various transformations, such as esterification, amidation, and cyclization, leading to the formation of heterocyclic rings (Hunashal et al., 2014). These reactions are pivotal for modifying the molecule's properties for specific applications.
Physical Properties Analysis
The physical properties of oxazolyl acetic acid derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. Crystallographic studies provide insights into the molecule's solid-state structure, which can influence its solubility and stability (Rizzoli et al., 1982).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are defined by the molecule's functional groups and overall structure. Investigations into the acid-base properties of triazole derivatives indicate that substituents significantly influence their pKa values, which is crucial for predicting the behavior in chemical reactions and biological systems (Kaplaushenko, 2014).
科学研究应用
镇痛和抗炎应用: 2-(4-R-5-(噻吩-2-基)-4H-1,2,4-三唑-3-基硫)乙酸酯类化合物显示出作为镇痛剂、神经阻滞剂、利尿剂、抗炎药物和轻微抗菌剂的潜力 (Salionov, 2015)。
抗炎和溃疡预防: 2-(3-(2-(1,3-二氧杂-2-吲哚基)乙酰胺基)-4-氧代-2-取代噻唑烷-5-基)乙酸新衍生物展示出具有低溃疡原性的有希望的抗炎活性 (Nikalje, Hirani, & Nawle, 2015)。
低抗炎活性: 从N-芳基异噁唑-5(2H)-酮合成的2-(1-芳基四唑-5-基)丙酸表现出低抗炎活性 (Caiazza, Prager, & Schafer, 1995)。
降糖和降脂剂: 包括某些乙酸衍生物在内的氧亚胺烷酸衍生物被发现是有效的降糖和降脂剂,而且没有明显的体重增加,表明它们有潜力用于治疗糖尿病和相关代谢紊乱 (Imoto, Sugiyama, Kimura, & Momose, 2003)。
视力障碍的局部治疗: 包括2-(5-甲基-2-苯基-1,3-噁唑-4-基)乙酸衍生物在内的乙酸醛糖还原酶抑制剂显示出作为视力障碍的局部治疗的潜力,特别是在预防白内障发展方面 (La Motta et al., 2008)。
抗菌活性: 一些衍生物,如新的1,3-噁唑基-7-氯喹唑啉-4(3H)酮,展示出对各种菌株有希望的抗菌活性,与标准药物相当 (Patel & Shaikh, 2011)。
抗肿瘤和抗菌特性: 某些由2-(5-甲基-2-苯基-1,3-噁唑-4-基)乙酸衍生的化合物显示出对乳腺癌的潜在抗肿瘤活性和对各种微生物的抗菌活性 (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004)。
安全和危害
The compound is labeled with the GHS07 pictogram . It may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation causes respiratory tract irritation and may be harmful if inhaled . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .
属性
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWJNPORMBGGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379409 | |
| Record name | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |
CAS RN |
107367-98-6 | |
| Record name | 2-Phenyl-5-methyloxazole-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107367-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-phenyl-4-oxazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107367986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-2-PHENYL-4-OXAZOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLX00C8903 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

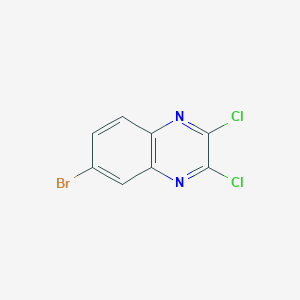



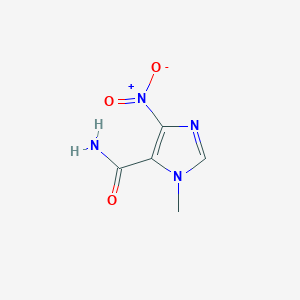

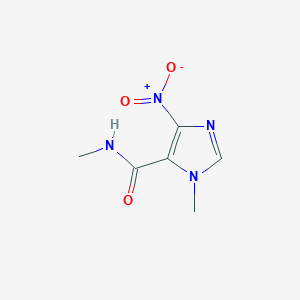

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

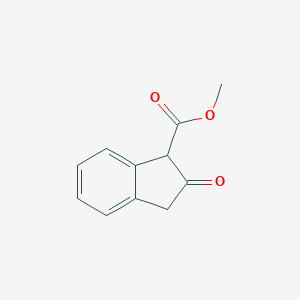

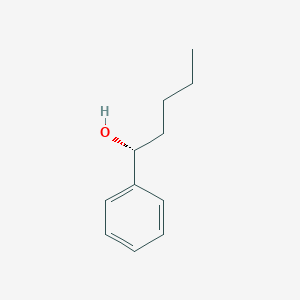
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)